Lipophilicity (XLogP3-AA) as a Determinant of Membrane Permeability and CB1R Binding-Cleft Compatibility
The computed XLogP3-AA of the target compound (2.3) [2] exceeds that of the unsubstituted N1-phenyl analog (1.0, CAS 33548-33-3) by +1.3 log units and surpasses the N1-(4-methylphenyl) analog (1.5, CAS 926240-25-7) by +0.8 log units. This lipophilicity increment is directly relevant because the CB1 receptor binding pocket contains a large hydrophobic subpocket that accommodates bulky lipophilic substituents; SAR studies on 1,4,5,6-tetrahydropyridazine-based CB1 antagonists have demonstrated that increasing N1-aryl hydrophobicity correlates with improved binding affinity up to a threshold beyond which aqueous solubility becomes limiting [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | N1-Phenyl analog (CAS 33548-33-3): XLogP3-AA = 1.0; N1-(4-Methylphenyl) analog (CAS 926240-25-7): XLogP3-AA = 1.5 |
| Quantified Difference | +1.3 log units vs. N1-phenyl; +0.8 log units vs. N1-(4-methylphenyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A higher XLogP3-AA indicates greater membrane permeability and enhanced hydrophobic contacts within the CB1 receptor binding site, making the target compound a superior starting point for optimizing CB1 antagonist potency compared to less lipophilic N1-phenyl or N1-tolyl analogs.
- [1] Lange, J. H. M. et al. Synthesis and SAR of 1,4,5,6-tetrahydropyridazines as potent cannabinoid CB1 receptor antagonists. Bioorg. Med. Chem. Lett. 2009, 19, 5675–5678. N1-aryl hydrophobicity impact on CB1 binding affinity trend. View Source
- [2] PubChem CID 136557852. Computed XLogP3-AA for target compound. View Source
